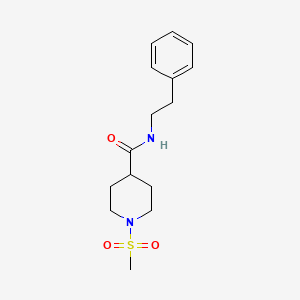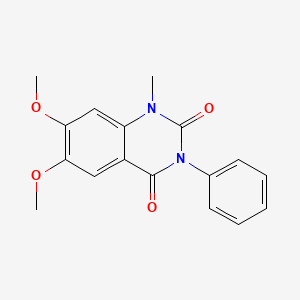
N-(2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "FPTA" and has shown promising results in various studies related to cancer and neurodegenerative diseases.
Applications De Recherche Scientifique
FPTA has been studied extensively for its potential therapeutic applications in cancer and neurodegenerative diseases. In cancer research, FPTA has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer. FPTA has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In neurodegenerative disease research, FPTA has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of FPTA is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer and neurodegenerative diseases. FPTA has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. FPTA has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival. Additionally, FPTA has been shown to activate the Nrf2/ARE signaling pathway, which is involved in oxidative stress response and neuroprotection.
Biochemical and Physiological Effects:
FPTA has been shown to have various biochemical and physiological effects in cancer and neurodegenerative disease research. In cancer research, FPTA has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. In neurodegenerative disease research, FPTA has been shown to have neuroprotective effects, improve cognitive function, and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
FPTA has several advantages for lab experiments, including its high potency and selectivity for cancer and neurodegenerative disease targets. FPTA also has good pharmacokinetic properties and can easily cross the blood-brain barrier. However, FPTA has some limitations, including its low solubility in water and potential toxicity at high doses.
Orientations Futures
There are several future directions for FPTA research, including the optimization of its synthesis method, the development of FPTA analogs with improved pharmacokinetic properties, and the investigation of its potential therapeutic applications in other diseases. Additionally, further studies are needed to fully understand the mechanism of action of FPTA and its potential side effects.
Méthodes De Synthèse
The synthesis of FPTA involves the reaction of 2-fluoroaniline with 2,3,5-trimethylphenol in the presence of potassium carbonate and acetic acid. The resulting product is then reacted with ethyl chloroacetate to form N-(2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide. This synthesis method has been optimized to produce high yields of FPTA with minimal impurities.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-11-8-12(2)13(3)16(9-11)21-10-17(20)19-15-7-5-4-6-14(15)18/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGKGYVSMASJAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=CC=C2F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B5695105.png)

![4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5695114.png)



![2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5695143.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5695146.png)

![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline](/img/structure/B5695151.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5695167.png)
![2-{[(4-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5695175.png)
![4-{[5-(3,4-dichlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5695177.png)
![N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5695185.png)